![molecular formula C21H27N5O2S B2570710 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea CAS No. 868228-47-1](/img/structure/B2570710.png)
1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea
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Overview
Description
The compound “1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .Scientific Research Applications
Synthesis and Characterization
1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea, and its derivatives have been synthesized and characterized extensively in scientific research. For instance, one study focused on synthesizing and evaluating a series of derivatives designed based on 5-HT1A/SSRI drugs design strategies. These compounds were evaluated for their dual 5-HT1A/5-HTT activities, showcasing their potential applications in neuropharmacology (Li et al., 2008). Another research synthesized a compound involving 4-Methylpiperazin-1-yl through a nucleophilic substitution reaction, indicating the chemical versatility and reactivity of these compounds (Mishriky & Moustafa, 2013).
Biological Activities
Several studies have demonstrated the diverse biological activities of compounds related to 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea. Notably, derivatives of this compound, such as 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, have shown promising antibacterial, antifungal, and anticancer activities. These compounds exhibit unique binding characteristics and pharmacokinetic mechanisms, further validated through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016). Moreover, new nitrosubstituted acyl thioureas have been synthesized and characterized, displaying significant antioxidant, cytotoxic, antibacterial, and antifungal activities, thus highlighting the therapeutic potential of these compounds (Tahir et al., 2015).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea derivatives have been a focal point in several studies. For example, arylpiperazinyl oxazolidinones, with thiourea as one of the N-substituents, exhibited potent in vitro antibacterial activities against resistant Gram-positive strains (Jang et al., 2004). Similarly, thiophene substituted chalcones cyclised with thiourea showed significant antibacterial and antifungal activities, underscoring the potential of these compounds in addressing infectious diseases (Thriveni et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
properties
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-16(22-21(29)23-18-8-10-19(11-9-18)26(27)28)20(17-6-4-3-5-7-17)25-14-12-24(2)13-15-25/h3-11,16,20H,12-15H2,1-2H3,(H2,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKBNPXOSYBYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea |
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